molecular formula C7H5FN2 B1454072 3-Fluorophenylcyanamide CAS No. 14213-18-4

3-Fluorophenylcyanamide

Cat. No. B1454072
CAS RN: 14213-18-4
M. Wt: 136.13 g/mol
InChI Key: GUERRJKMJMUHRH-UHFFFAOYSA-N
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Description

3-Fluorophenylcyanamide is a chemical compound with the molecular formula C7H5FN2. It has a molecular weight of 136.13 g/mol .


Synthesis Analysis

The synthesis of cyanamides, including 3-Fluorophenylcyanamide, has diversified significantly in recent years. They are used in cycloaddition chemistry, aminocyanation reactions, and as electrophilic cyanide-transfer agents .


Molecular Structure Analysis

The molecular structure of 3-Fluorophenylcyanamide can be represented by the InChI string: InChI=1S/C7H5FN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H.


Chemical Reactions Analysis

Cyanamides, including 3-Fluorophenylcyanamide, have unique radical and coordination chemistry. They are used in synthetic chemistry for a variety of reactions, including cycloaddition and aminocyanation .

Scientific Research Applications

Cycloaddition Chemistry

3-Fluorophenylcyanamide: is utilized in cycloaddition reactions, which are cornerstone methods for constructing complex cyclic structures. These reactions are pivotal in synthesizing various heterocyclic compounds that serve as key intermediates in pharmaceuticals and agrochemicals. The compound’s reactivity allows for the formation of diverse ring systems under mild conditions, making it valuable for constructing pharmacologically relevant frameworks .

Aminocyanation Reactions

In the realm of aminocyanation, 3-Fluorophenylcyanamide acts as a precursor for introducing both amino and cyano functionalities into organic molecules. This dual functionality is particularly beneficial in the synthesis of amino acids, peptides, and nitrogen-containing heterocycles. Its application in this area enhances the diversity of accessible medicinal compounds .

Electrophilic Cyanide-Transfer Agents

The compound’s ability to act as an electrophilic cyanide-transfer agent is exploited in various synthetic pathways. It provides a straightforward route to introduce cyano groups into molecules, which can be further transformed into carboxylic acids, amides, and amines. This transformation is crucial for modifying the pharmacokinetic properties of drug molecules .

Radical and Coordination Chemistry

3-Fluorophenylcyanamide: exhibits unique radical and coordination chemistry due to its NCN connectivity. It can engage in radical reactions, serving as a building block for radical initiators or polymerization agents. Additionally, its coordination ability with metals leads to the formation of metal complexes that have potential applications in catalysis and material science .

Antiviral and Anti-inflammatory Applications

Derivatives of 3-Fluorophenylcyanamide have been investigated for their antiviral and anti-inflammatory properties. These derivatives show promise in inhibiting the replication of various viruses and reducing inflammation, which is crucial for the development of new therapies for infectious and autoimmune diseases .

Cytotoxicity Against Human Cell Lines

Research has also explored the use of 3-Fluorophenylcyanamide derivatives in studying cytotoxicity against different human cell lines. This application is significant for cancer research, where understanding the compound’s interaction with cancerous cells can lead to the development of targeted cancer therapies .

Future Directions

The use and application of substituted cyanamides, including 3-Fluorophenylcyanamide, in synthetic chemistry have increased significantly in recent years. More sustainable and robust synthetic routes to these compounds are being developed .

Mechanism of Action

Mode of Action

The mode of action of 3-Fluorophenylcyanamide is currently unknown due to the lack of specific studies on this compound . Generally, a compound interacts with its target in a way that alters the target’s activity, which can result in a variety of effects, such as inhibiting enzyme activity, blocking receptor signaling, or modulating gene expression.

Result of Action

The specific molecular and cellular effects of 3-Fluorophenylcyanamide’s action are currently unknown . The results of a compound’s action can range from changes in cell growth and proliferation to alterations in cell signaling and communication.

Action Environment

The action of 3-Fluorophenylcyanamide can be influenced by various environmental factors . These factors can include the physical and chemical conditions within the cell, the presence of other molecules, and the overall state of the organism. These factors can affect the compound’s stability, its ability to reach its target, and its ultimate effects on the cell.

properties

IUPAC Name

(3-fluorophenyl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUERRJKMJMUHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorophenylcyanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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